Comprehensive Technical Guide: Physical Properties and Chemical Behavior of Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate
Comprehensive Technical Guide: Physical Properties and Chemical Behavior of Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate
Executive Summary
In modern medicinal chemistry, functionalized pyrrolidines serve as privileged scaffolds for drug discovery, offering predictable pharmacokinetics and high degrees of three-dimensional structural tuning. Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate (CAS: 1492530-75-2) is a highly specialized, orthogonally protected diamine building block[1].
This whitepaper provides an in-depth analysis of its physical properties, structural causality, and field-proven experimental workflows. Rather than merely listing specifications, we will deconstruct why this molecule behaves the way it does in a synthetic environment, providing self-validating protocols to ensure reproducibility in your laboratory.
Structural Identity and Quantitative Data
The physical properties of this compound are directly dictated by its tripartite structure: a rigidified pyrrolidine core, a lipophilic tert-butyloxycarbonyl (Boc) protecting group, and a sterically hindered primary amine[1].
Table 1: Molecular Identifiers
| Property | Value |
| Chemical Name | Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate |
| CAS Number | 1492530-75-2[1] |
| Molecular Formula | C₁₁H₂₂N₂O₂[1] |
| Molecular Weight | 214.3 g/mol [1] |
| InChI Key | QLAWEXSQVWRIQD-UHFFFAOYSA-N[2] |
Table 2: Physical and Chemical Properties
| Property | Observation / Value | Causality & Scientific Context |
| Appearance | White to off-white powder[1][2] | Typical for low-molecular-weight Boc-protected amines; crystalline nature is driven by intermolecular hydrogen bonding of the C3 amine. |
| Storage Temp. | Room Temperature (RT)[2] | The Boc group is highly stable under neutral/basic conditions. The gem-dimethyl group sterically shields the N1 position, preventing spontaneous degradation. |
| Solubility | Soluble in polar solvents (MeOH, H₂O)[1]; Soluble in standard organics (DCM, EtOAc) | The primary amine acts as an H-bond donor/acceptor, facilitating polar solubility[1]. The bulky Boc and dimethyl groups ensure high solubility in halogenated and aprotic organic solvents. |
| Hazard Profile | H315, H319, H335/H336[2][3] | Acts as a skin/eye irritant and specific target organ toxicant (respiratory/CNS)[3]. Standard PPE (gloves, goggles, fume hood) is mandatory. |
Conformational Dynamics and Reactivity Profile
As an application scientist, I emphasize that understanding a molecule's physical conformation is the key to predicting its synthetic behavior.
The Thorpe-Ingold Effect and Steric Shielding
The presence of the gem-dimethyl group at the C2 position is not merely a structural variation; it fundamentally alters the physical chemistry of the pyrrolidine ring. By inducing the Thorpe-Ingold effect (angle compression), the dimethyl groups force the pyrrolidine ring into an envelope conformation.
-
N1-Boc Stability: The steric bulk of the C2 methyls shields the N1 carbamate from premature nucleophilic attack or enzymatic degradation.
-
C3-Amine Reactivity: The primary amine at C3 is adjacent to the quaternary C2 center. While it remains a potent nucleophile for substitution and amide coupling[1], the steric hindrance slows down reaction kinetics compared to unhindered amines. This requires the use of highly efficient coupling reagents (e.g., HATU) to drive reactions to completion.
Caption: Logical mapping of molecular structural features to macroscopic physical properties.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as closed-loop, self-validating systems. Every step includes a specific analytical checkpoint to confirm success.
Protocol A: Chemoselective Amide Coupling at the C3 Amine
Due to the steric hindrance at C2, standard coupling agents (like EDC/NHS) may yield poor conversions. We recommend using uranium-based coupling reagents.
Reagents:
-
Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate (1.0 eq)
-
Target Carboxylic Acid (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 15 minutes. Causality: This pre-activation forms the highly reactive active ester, overcoming the kinetic barrier of the hindered C3 amine.
-
Coupling: Add the pyrrolidine building block to the mixture. Stir at RT for 4-12 hours.
-
Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and run LC-MS. Look for the disappearance of the starting material mass (m/z 215 [M+H]+) and the appearance of the product mass.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The lipophilic Boc group ensures the product partitions entirely into the organic layer.
Protocol B: Orthogonal Boc Deprotection
Once the C3 amine is functionalized, the N1-Boc group can be removed to expose the secondary amine for further elaboration.
Step-by-Step Workflow:
-
Reaction: Dissolve the functionalized intermediate in Dichloromethane (DCM). Cool to 0°C.
-
Cleavage: Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA. Stir for 2 hours, warming to RT. Causality: The strong acid protonates the carbamate, leading to the expulsion of gaseous isobutylene and CO₂.
-
Validation Checkpoint (TLC): Spot the reaction on a silica TLC plate. Stain with Ninhydrin and heat. Self-Validation: A deep purple/blue spot confirms the successful generation of the free secondary amine.
-
Isolation: Concentrate under reduced pressure to remove volatile TFA. The product will be isolated as a stable TFA salt.
Caption: Step-by-step experimental workflow for C3 functionalization and N1-Boc deprotection.
Conclusion
Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate is a highly versatile, stable powder at room temperature[2]. Its physical properties—specifically its solubility profile and conformational rigidity—are directly governed by the interplay between the Boc protecting group and the gem-dimethyl substitution[1]. By understanding these physical constraints, researchers can rationally design synthetic routes that maximize yield and minimize side reactions in drug development pipelines.
References
- EvitaChem. "Buy Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate (EVT-1701433)". EvitaChem Product Catalog.
- Sigma-Aldrich. "tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate | 1492530-75-2". Sigma-Aldrich Life Science Catalog.
- NextSDS. "tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate — Chemical Substance Information". NextSDS Chemical Database.
